molecular formula C11H15ClFNO2 B13059000 Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride

Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride

Cat. No.: B13059000
M. Wt: 247.69 g/mol
InChI Key: LFIXRTRAYBXVGP-UHFFFAOYSA-N
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Description

Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride typically involves a series of chemical reactions that introduce the fluorophenoxy group and the ethanecarboximidate moiety. One common synthetic route involves the reaction of 4-fluorophenol with ethyl bromoacetate to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with an appropriate amine to form the carboximidate, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and in-line purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenoxy)ethanecarboximidatehydrochloride: This compound has a chlorine atom instead of fluorine, which can affect its chemical properties and biological activity.

    Ethyl 2-(4-bromophenoxy)ethanecarboximidatehydrochloride: The presence of a bromine atom can lead to different reactivity and applications.

    Ethyl 2-(4-methylphenoxy)ethanecarboximidatehydrochloride: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

ethyl 3-(4-fluorophenoxy)propanimidate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10;/h3-6,13H,2,7-8H2,1H3;1H

InChI Key

LFIXRTRAYBXVGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCOC1=CC=C(C=C1)F.Cl

Origin of Product

United States

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